1-(4-bromobenzyl)-1H-indazole
Description
1-(4-Bromobenzyl)-1H-indazole is a brominated indazole derivative characterized by a benzyl group substituted with a bromine atom at the para position. This compound is synthesized via condensation of 4-bromobenzaldehyde with benzene-1,2-diamine under mild conditions, yielding a crystalline product . The compound’s structural rigidity and halogenated aromatic system make it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H11BrN2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]indazole |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-5-11(6-8-13)10-17-14-4-2-1-3-12(14)9-16-17/h1-9H,10H2 |
InChI Key |
YOMDXWJHWSFEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-1H-INDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl bromide and indazole.
Reaction: The 4-bromobenzyl bromide is reacted with indazole in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-[(4-BROMOPHENYL)METHYL]-1H-INDAZOLE may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-1H-INDAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring or the bromophenyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-1H-INDAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-1H-INDAZOLE involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The indazole ring system can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
Benzimidazole derivatives (e.g., compound 3b) show distinct IR peaks for C=N and C–N stretching (1683 and 1250 cm⁻¹), reflecting differences in electronic environments compared to indazole cores .
Substituent Effects :
- Halogenation : Bromine substituents (e.g., in 1-(4-bromobenzyl)-1H-indazole) may enhance lipophilicity and π-stacking interactions compared to chlorine analogues (e.g., 3b) .
- Positional Substitution : Methyl groups (e.g., in 4-bromo-6-methyl-1H-indazole) reduce molecular weight and increase predicted boiling points (346.2°C vs. ~300°C for bromobenzyl derivatives), suggesting altered solubility profiles .
Key Insights:
- Substitution Position : 3-Substituted indazoles (e.g., 1H-indazole-3-amines) show superior kinase inhibition (IC50 = 0.014 μM) compared to 1-substituted derivatives, highlighting the importance of substituent positioning .
- Hybrid Scaffolds : Incorporation of oxadiazole and piperazine groups (e.g., in ) enhances antimicrobial activity, suggesting that this compound could benefit from similar modifications .
Physicochemical Properties
- Solubility : Brominated derivatives (e.g., this compound) are generally less water-soluble than chlorinated or methylated analogues due to higher molecular weight and halogen hydrophobicity .
- Thermal Stability : Intramolecular hydrogen bonds and halogen interactions in this compound contribute to a higher melting point (>130°C) compared to triazole derivatives (mp 131–133°C) .
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